1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Overview
Description
1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone is an organic compound that features a brominated phenyl ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone typically involves the bromination of a phenyl ring followed by the introduction of a dioxolane group. One common method involves the reaction of 2-bromoacetophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dioxolane ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(2-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- 1-(2-Fluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- 1-(2-Iodo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Uniqueness: 1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBYFMNXGPARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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